

Introduction: The Significance of Oxazole-4-carboxylic Acid

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Compound of Interest

Compound Name: Oxazole-4-carboxylic acid

Cat. No.: B1590943

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Oxazole-4-carboxylic acid ($C_4H_3NO_3$, CAS No: 23012-13-7) is a heterocyclic organic compound featuring a five-membered oxazole ring substituted with a carboxylic acid group.^[1] This molecular architecture makes it a valuable and versatile building block in medicinal chemistry and materials science.^{[2][3]} The oxazole core is a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties in drug candidates. Consequently, this scaffold is integral to the synthesis of novel therapeutic agents, including anti-inflammatory and antimicrobial compounds.^[2] Its carboxylic acid handle provides a reactive site for further chemical modifications, such as amidation or esterification, allowing for its incorporation into larger, more complex molecules like STING agonists for cancer therapy.^{[1][4]}

A thorough understanding of the physical characteristics of **Oxazole-4-carboxylic acid** is paramount for its effective utilization. These properties govern its behavior in chemical reactions, its formulation into drug products, and its interaction with biological systems. This guide provides a detailed examination of its key physical attributes, the experimental methodologies used to determine them, and the scientific rationale underpinning these choices.

Molecular Structure and Core Properties

The fundamental properties of a molecule are dictated by its structure. **Oxazole-4-carboxylic acid** has a molecular weight of 113.07 g/mol.^[5] Its structural formula and key identifiers are summarized below.

| Property | Value | Source |
|-------------------|---|---|
| Molecular Formula | C ₄ H ₃ NO ₃ | [1] [6] |
| Molecular Weight | 113.07 g/mol | [2] |
| CAS Number | 23012-13-7 | [1] [2] |
| IUPAC Name | 1,3-oxazole-4-carboxylic acid | [6] |
| SMILES | OC(=O)C1=COC=N1 | [6] |
| InChI Key | JBCFJMYPJWIRG- UHFFFAOYSA-N | [6] [7] |

The presence of both a weakly basic oxazole ring and an acidic carboxylic acid group imparts amphoteric character to the molecule, influencing its solubility and its role in non-covalent interactions such as hydrogen bonding.

Solid-State Properties: Appearance, Melting Point, and Crystal Structure

The solid-state characteristics of an active pharmaceutical ingredient (API) or a synthetic intermediate are critical for handling, purification, and formulation.

Physical Appearance

Oxazole-4-carboxylic acid is typically supplied as a crystalline solid.[\[2\]](#) The color can range from white to pale orange or brown, which may depend on the purity of the sample.[\[1\]](#)[\[2\]](#)[\[6\]](#) Commercially available grades often have a purity of 97% or higher.[\[6\]](#)

Melting Point

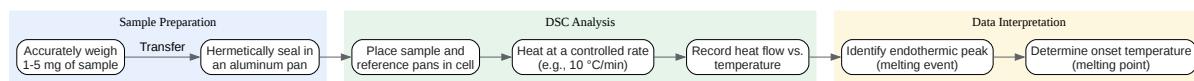
The melting point is a crucial indicator of purity and is fundamental for quality control.

| Reported Melting Point | Source(s) |
|------------------------|---------------------|
| 142 °C | [1] |
| 138-142 °C | |

Causality and Experimental Protocol: Differential Scanning Calorimetry (DSC)

The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically broadens this range and depresses the melting point. While traditional capillary melting point apparatus provides a visual endpoint, Differential Scanning Calorimetry (DSC) offers a more quantitative and reproducible determination.

Workflow for Melting Point Determination via DSC



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Caption: Workflow for determining melting point using DSC.

Protocol Steps:

- Sample Preparation: A small, accurately weighed sample (1-5 mg) of **Oxazole-4-carboxylic acid** is placed into an aluminum DSC pan. The pan is hermetically sealed to prevent sublimation.
- Instrument Setup: An empty, sealed aluminum pan is used as a reference. The instrument is programmed with a specific heating rate, typically 5-10 °C/min, over a temperature range that brackets the expected melting point.
- Analysis: The DSC cell heats both the sample and reference pans. The instrument measures the difference in heat flow required to maintain both pans at the same temperature.
- Data Interpretation: As the sample melts, it absorbs energy, resulting in an endothermic peak on the thermogram. The onset temperature of this peak is reported as the melting point. The sharpness of the peak provides an indication of the sample's purity.

Crystal Structure

While specific crystallographic data for **Oxazole-4-carboxylic acid** is not readily available in public databases, understanding its crystal structure is vital. For drug development, different crystalline forms (polymorphs) can have different solubilities, stabilities, and bioavailabilities. As a linker in Metal-Organic Frameworks (MOFs), its solid-state arrangement dictates the resulting framework's topology and properties.[\[3\]](#)

Methodology: Single-Crystal X-ray Diffraction (SC-XRD)

The definitive method for determining a molecule's three-dimensional arrangement in a crystal is SC-XRD.

- Crystal Growth: The first and often most challenging step is to grow a single, high-quality crystal of **Oxazole-4-carboxylic acid**. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The choice of solvent is critical.
- Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a detector collects the diffraction pattern produced by the X-rays scattering off the electron clouds of the atoms.
- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within it. Computational software is used to solve the phase problem and build an initial model of the structure, which is then refined to best fit the experimental data. The final output provides precise bond lengths, bond angles, and intermolecular interactions.

Solubility and Acidity (pKa)

Solubility is a critical parameter for reaction kinetics, purification (crystallization), and bioavailability. It is intrinsically linked to the molecule's acidity.

Solubility Profile

Oxazole-4-carboxylic acid is reported to be soluble in methanol.[\[1\]](#) Its unique carboxylic acid functionality contributes to its overall solubility profile.[\[2\]](#) A comprehensive solubility assessment would involve testing in a range of solvents with varying polarities, from non-polar (e.g.,

hexanes) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., water, ethanol). Due to its acidic proton, solubility is expected to be significantly higher in aqueous basic solutions (e.g., sodium bicarbonate, sodium hydroxide) where it forms the more soluble carboxylate salt.

Acidity (pKa)

The pKa is a measure of the acidity of the carboxylic acid proton. It dictates the ionization state of the molecule at a given pH, which profoundly affects its solubility, lipophilicity, and ability to interact with biological targets.

- Predicted pKa: 3.39 ± 0.10 ^[1]

This predicted value is consistent with a carboxylic acid group attached to an electron-withdrawing heterocyclic ring. For context, the parent oxazole ring itself is a very weak base, with a conjugate acid pKa of 0.8.^[8]

Experimental Determination: Potentiometric Titration

The pKa can be experimentally verified using potentiometric titration.

Caption: Ionization of **Oxazole-4-carboxylic acid**.

Protocol Steps:

- A solution of **Oxazole-4-carboxylic acid** of known concentration is prepared in water or a water/co-solvent mixture.
- A calibrated pH electrode is placed in the solution.
- A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
- The pH of the solution is recorded after each addition of the titrant.
- A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, where the concentrations of the protonated acid (HA) and the deprotonated carboxylate (A^-) are equal.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity, structure, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For **Oxazole-4-carboxylic acid**, both ^1H and ^{13}C NMR are essential. A ^1H NMR spectrum for this compound is available, confirming its structure.[\[7\]](#)

- Expected ^1H NMR Signals:
 - Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), whose chemical shift is highly dependent on concentration and solvent.
 - Oxazole Ring Protons (H2 and H5): Two distinct signals in the aromatic region (typically 7-9 ppm). These protons would appear as singlets, as they are not coupled to other protons. The specific chemical shifts are influenced by the electronic environment of the oxazole ring.
- Expected ^{13}C NMR Signals:
 - Carbonyl Carbon (-COOH): A signal in the range of 160-180 ppm.
 - Oxazole Ring Carbons (C2, C4, C5): Three distinct signals in the aromatic/heteroaromatic region (approx. 110-160 ppm). The carbon attached to the carboxylic acid (C4) would be readily identifiable. Studies on related 5-hydroxy**oxazole-4-carboxylic acid** derivatives highlight the sensitivity of these chemical shifts to substitution and potential molecular instability, underscoring the importance of careful spectral analysis.[\[9\]](#)[\[10\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **Oxazole-4-carboxylic acid** is expected to show characteristic absorption bands.

- O-H Stretch (Carboxylic Acid): A very broad band, typically in the range of $2500\text{-}3300\text{ cm}^{-1}$.

- C=O Stretch (Carbonyl): A strong, sharp band around $1700\text{-}1750\text{ cm}^{-1}$.
- C=N and C=C Stretches (Oxazole Ring): Multiple bands in the $1500\text{-}1650\text{ cm}^{-1}$ region.
- C-O Stretches: Bands in the fingerprint region, typically $1000\text{-}1300\text{ cm}^{-1}$.

Commercial samples have been verified to have an infrared spectrum that conforms to the expected structure.[\[6\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

- Molecular Ion Peak (M^+): For **Oxazole-4-carboxylic acid** (MW = 113.07), a prominent peak would be expected at an m/z corresponding to the molecular weight. High-resolution mass spectrometry (HRMS) would confirm the elemental composition ($C_4H_3NO_3$).
- Fragmentation: The electron impact (EI) mass spectrum of the parent oxazole ring is dominated by the molecular ion, with key fragments arising from the loss of H, HCN, and CO.[\[11\]](#) For the carboxylic acid derivative, a characteristic fragmentation would be the loss of COOH (45 Da) or H₂O (18 Da).

Conclusion

The physical characteristics of **Oxazole-4-carboxylic acid**—from its solid-state properties like melting point to its solution behavior governed by pKa and its spectroscopic fingerprint—are integral to its application in research and development. The methodologies described herein represent the gold standard for characterizing such a molecule, providing the reliable and reproducible data necessary for advancing scientific discovery. A comprehensive analysis, grounded in these principles, ensures the quality, consistency, and efficacy of this important chemical building block in the creation of novel drugs and materials.

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